molecular formula C27H29N3O2S2 B11964406 (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11964406
M. Wt: 491.7 g/mol
InChI Key: YHVOKLDGOASKGG-JLPGSUDCSA-N
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Description

(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazolidinone ring, and an isopentyloxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the pyrazole ring, the thiazolidinone ring, and the final coupling of these components. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding. Its structure allows it to interact with various biological molecules, making it a valuable tool for biochemical research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material engineering.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one: This compound is unique due to its specific combination of functional groups and structural features.

    Other thiazolidinone derivatives: These compounds share the thiazolidinone ring but may have different substituents, leading to variations in their chemical and biological properties.

    Pyrazole derivatives: These compounds contain the pyrazole ring and may have different functional groups attached, resulting in diverse applications and effects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H29N3O2S2

Molecular Weight

491.7 g/mol

IUPAC Name

(5Z)-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O2S2/c1-18(2)14-15-32-23-12-10-20(11-13-23)25-21(17-29(28-25)22-8-6-5-7-9-22)16-24-26(31)30(19(3)4)27(33)34-24/h5-13,16-19H,14-15H2,1-4H3/b24-16-

InChI Key

YHVOKLDGOASKGG-JLPGSUDCSA-N

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Origin of Product

United States

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